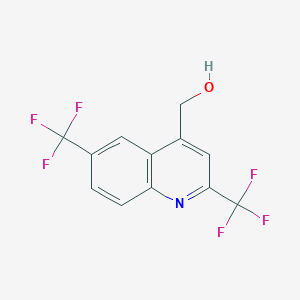
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol
説明
“(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol” is an organofluorine compound . It consists of a quinoline bearing trifluoromethyl substituents at positions 2 and 6, as well as a hydroxymethyl substituent at position 4 .
Molecular Structure Analysis
The molecular structure of “(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol” is represented by the formula C12H7F6NO . The InChI code for this compound is 1S/C12H7F6NO/c13-11(14,15)7-1-2-9-8(4-7)6(5-20)3-10(19-9)12(16,17)18/h1-4,20H,5H2 .Physical And Chemical Properties Analysis
The molecular weight of “(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol” is 295.18 . It is a solid at room temperature .科学的研究の応用
Synthesis and Structural Studies
- The compound has been utilized in the synthesis of oxazolidines derived from mefloquine and arenealdehydes. The study examined diastereoisomers and polymorphs of these compounds, highlighting the versatility of this chemical in molecular construction and its potential for creating diverse molecular structures (Gonçalves et al., 2015).
- Research on mefloquine derivatives involving this compound demonstrated its application in crystallography and anti-tubercular activities. The study provided insights into the structural aspects of these derivatives and their biological relevance, particularly in tuberculosis treatment (Wardell et al., 2011).
Application in Malaria Treatment
- A library of diamine quinoline methanols was designed using the mefloquine scaffold, which includes (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol. These were studied for their potential in intermittent preventative treatment against Plasmodium falciparum, indicating the compound's significance in developing new antimalarial treatments (Milner et al., 2011).
Cytotoxicity Studies
- The compound has been used in synthesizing novel derivatives, such as polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones. These derivatives were studied for their cytotoxicity, demonstrating the importance of this chemical in medicinal chemistry and potential pharmacological applications (Bonacorso et al., 2016).
Fluorescent Probe Development
- It was used in the synthesis of a novel thiopiperazine fluorescent probe, showcasing its application in chemical sensing and analysis (Lin-ya, 2014).
Coordination Chemistry
- The chemical has been involved in studies related to the synthesis of complexes, particularly in coordination chemistry. This includes the complexation with metals like Sn(II), indicating its utility in developing new materials and catalysts (Kitamura et al., 2000).
Safety And Hazards
特性
IUPAC Name |
[2,6-bis(trifluoromethyl)quinolin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6NO/c13-11(14,15)7-1-2-9-8(4-7)6(5-20)3-10(19-9)12(16,17)18/h1-4,20H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDRTCHXKJZSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)
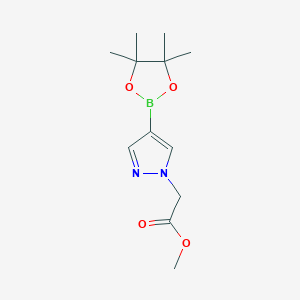
![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)
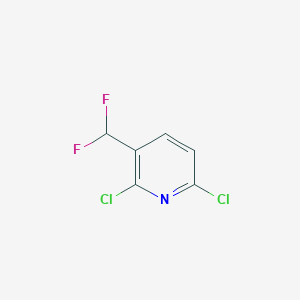
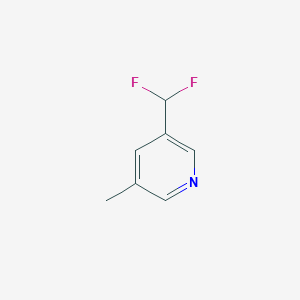
![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)
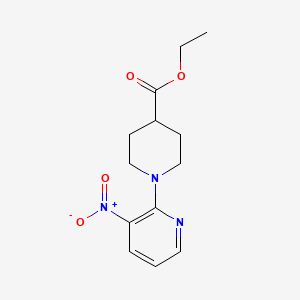
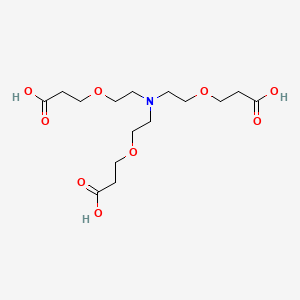
![tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1399083.png)
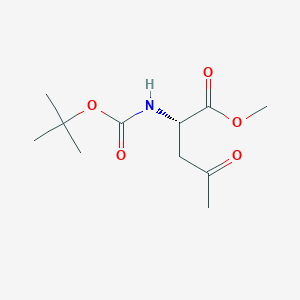
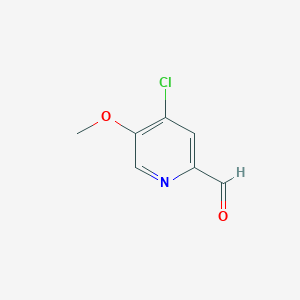
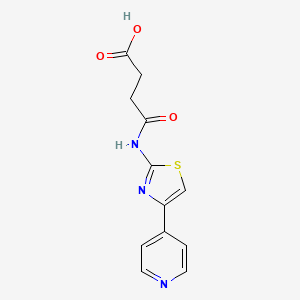
![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)